Ethyl 2-(benzyloxy)-4-methylbenzoate Ethyl 2-(benzyloxy)-4-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18789379
InChI: InChI=1S/C17H18O3/c1-3-19-17(18)15-10-9-13(2)11-16(15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
SMILES:
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

Ethyl 2-(benzyloxy)-4-methylbenzoate

CAS No.:

Cat. No.: VC18789379

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(benzyloxy)-4-methylbenzoate -

Specification

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name ethyl 4-methyl-2-phenylmethoxybenzoate
Standard InChI InChI=1S/C17H18O3/c1-3-19-17(18)15-10-9-13(2)11-16(15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Standard InChI Key NTSITRLLNALMQD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)C)OCC2=CC=CC=C2

Introduction

Structural and Molecular Overview

Ethyl 2-(benzyloxy)-4-methylbenzoate (IUPAC name: ethyl 4-methyl-2-phenylmethoxybenzoate) has a molecular formula of C17_{17}H18_{18}O3_{3} and a molecular weight of 270.32 g/mol (calculated based on compositional analysis). The molecule consists of three primary functional groups:

  • An ethyl ester at the first position, contributing to hydrolytic stability and lipophilicity.

  • A benzyloxy group at the second position, introducing steric bulk and influencing electronic properties.

  • A methyl group at the fourth position, enhancing electron density on the aromatic ring.

The compound’s geometry allows for rotational flexibility around the ester and benzyloxy linkages, as evidenced by a rotatable bond count of 6 . Computational models predict a logP (XLogP3-AA) value of 4.1, indicating high hydrophobicity, which is critical for membrane permeability in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 2-(benzyloxy)-4-methylbenzoate typically follows a two-step protocol:

  • Esterification of 2-hydroxy-4-methylbenzoic acid:
    Reaction of 2-hydroxy-4-methylbenzoic acid with ethanol under acid catalysis (e.g., H2_2SO4_4) yields ethyl 2-hydroxy-4-methylbenzoate .

    2-Hydroxy-4-methylbenzoic acid+EtOHH+Ethyl 2-hydroxy-4-methylbenzoate+H2O\text{2-Hydroxy-4-methylbenzoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 2-hydroxy-4-methylbenzoate} + \text{H}_2\text{O}
  • Benzylation via Williamson Ether Synthesis:
    The phenolic hydroxyl group undergoes alkylation with benzyl bromide in the presence of a base (e.g., K2_2CO3_3) in acetone .

    Ethyl 2-hydroxy-4-methylbenzoate+BnBrBaseEthyl 2-(benzyloxy)-4-methylbenzoate+HBr\text{Ethyl 2-hydroxy-4-methylbenzoate} + \text{BnBr} \xrightarrow{\text{Base}} \text{Ethyl 2-(benzyloxy)-4-methylbenzoate} + \text{HBr}

Optimized Conditions:

  • Temperature: Reflux (~80°C)

  • Solvent: Acetone or dimethylformamide (DMF)

  • Yield: 69–85% after purification

Chemical Reactivity

The compound participates in reactions typical of esters and ethers:

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to 2-(benzyloxy)-4-methylbenzoic acid.

  • Ether Cleavage: Hydrogenolysis (H2_2/Pd-C) removes the benzyloxy group, regenerating the phenol derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (500 MHz, DMSO-d6d_6):

    • δ 7.48–7.27 (m, 5H, benzyl aromatic protons)

    • δ 7.25 (s, 1H, aromatic proton at position 6)

    • δ 5.00 (s, 2H, benzyloxy CH2_2)

    • δ 4.30 (q, 2H, ethyl ester CH2_2)

    • δ 2.35 (s, 3H, methyl group)

  • 13^13C NMR:

    • δ 167.8 (ester carbonyl)

    • δ 160.2 (benzyloxy-linked aromatic carbon)

Mass Spectrometry

  • ESI-MS: [M+H]+^+ peak at m/z 271.12, consistent with the molecular formula C17_{17}H18_{18}O3_{3}.

Applications in Scientific Research

Pharmaceutical Intermediates

Ethyl 2-(benzyloxy)-4-methylbenzoate serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its benzyl-protected phenol group allows for selective deprotection during multi-step syntheses.

Material Science

The compound’s aromaticity and ester functionality make it a candidate for polymer cross-linking agents and UV-stabilizers in plastics .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulalogPRotatable BondsKey Applications
Ethyl benzoateC9_9H10_{10}O2_21.63Solvent, flavoring agent
Methyl 4-methylbenzoateC9_9H10_{10}O2_22.12Organic synthesis
Ethyl 2-(benzyloxy)-4-methylbenzoateC17_{17}H18_{18}O3_34.16Drug development, polymers

Key Insight: The benzyloxy group enhances lipid solubility, making the compound more bioavailable than simpler esters .

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